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Compound of Interest

Compound Name: LDN-192960 hydrochloride

Cat. No.: B3182167 Get Quote

LDN-192960 hydrochloride is a potent small molecule inhibitor initially identified for its activity

against Haspin kinase.[1] Subsequent studies have revealed its dual inhibitory action, also

targeting Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2).[1][2] This guide provides a

detailed kinase selectivity profile of LDN-192960, compares its activity with other relevant

inhibitors, and outlines the experimental protocols used for such determinations. This

information is crucial for researchers in oncology, cell biology, and drug discovery to

understand its spectrum of activity and potential therapeutic applications.[3][4]

Quantitative Kinase Inhibition Profile
LDN-192960 demonstrates potent inhibition of Haspin and DYRK2 with IC50 values in the

nanomolar range.[1][2] Its selectivity has been assessed against broader kinase panels,

revealing off-target effects on other members of the DYRK family and a few other kinases,

though generally at lower potencies.[2][5] The table below summarizes the inhibitory activity of

LDN-192960 against a selection of kinases.
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Kinase Target IC50 (nM) Reference

Haspin 10 [1][2]

DYRK2 48 [1][2]

DYRK2 (at 50 µM ATP) 13 [5]

DYRK3 19 [2]

DYRK1A 100 [2]

CLK1 210 [2]

PIM1 720 [2]

Comparison with Alternatives:

LDN-192960 is distinguished by its dual inhibition of Haspin and DYRK2.[3] While initially

developed as a Haspin inhibitor, its significant activity against DYRK2 has led to its use in

studying the functions of this kinase.[6][7] It is important to note that while LDN-192960 is

selective, it does exhibit off-target effects on other DYRK and PIM kinase family members.[5]

For researchers requiring higher selectivity for DYRK2, newer inhibitors have been developed

using the LDN-192960 scaffold as a starting point, such as the compound C17, which shows

improved potency and selectivity for DYRK2.[6] In the broader context of kinase inhibitors,

especially those used in cancer therapy like ALK inhibitors (e.g., Crizotinib, Lorlatinib), the

selectivity profile is a critical factor determining both efficacy and potential side effects.[8][9][10]

Poor kinase selectivity can lead to a narrow therapeutic window.[8]

Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical

development.[11][12] Below is a generalized protocol for an in vitro kinase assay, which is a

common method for generating the data presented above.

In Vitro Kinase Assay for IC50 Determination
This protocol describes a radiometric or luminescence-based assay to measure the inhibitory

activity of a compound against a panel of purified kinases.[11]
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Materials:

Purified recombinant kinases.

Specific peptide or protein substrates for each kinase.

LDN-192960 hydrochloride stock solution (e.g., 10 mM in DMSO).

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Brij-35).[1][11]

ATP solution (radiolabeled [γ-³³P]ATP for radiometric assays or unlabeled ATP for

luminescence-based assays like ADP-Glo).[11]

384-well assay plates.[13][14]

For radiometric assays: Phosphocellulose filter plates and a scintillation counter.[11]

For luminescence-based assays: ADP-Glo™ Kinase Assay reagents (Promega) and a

luminometer.

Procedure:

Compound Preparation: Prepare serial dilutions of LDN-192960 in DMSO. A typical starting

concentration is 100 µM, with 10-point, 3-fold serial dilutions.[11]

Assay Plate Preparation: Add the serially diluted inhibitor or DMSO (as a vehicle control) to

the wells of a 384-well plate.

Kinase Reaction Initiation:

Add the kinase reaction buffer to each well.

Add the appropriate amount of the specific kinase to each well.

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.

[11]
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Substrate Addition: Initiate the kinase reaction by adding a mixture of the specific substrate

and ATP. The ATP concentration should ideally be at or near the Km for each kinase to allow

for an accurate determination of the IC50 value.[1][11]

Reaction Incubation: Incubate the plate for a predetermined time (e.g., 10-60 minutes) at

room temperature or 30°C.

Reaction Termination and Detection:

Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction

mixture to a phosphocellulose filter plate to capture the phosphorylated substrate. Wash

the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity in each well

using a scintillation counter.[11]

Luminescence-based Assay (ADP-Glo™): Stop the kinase reaction and measure the

amount of ADP produced by adding the ADP-Glo™ reagent, which depletes the remaining

ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the

newly synthesized ATP as a luminescent signal.

Data Analysis:

Calculate the percentage of kinase activity inhibition for each concentration of LDN-

192960 compared to the DMSO control.

Determine the IC50 value for each kinase by fitting the data to a dose-response curve

using appropriate software (e.g., GraphPad Prism).[12]

Visualizations
Signaling Pathways of LDN-192960 Targets
The following diagram illustrates the key signaling events impacted by the primary targets of

LDN-192960, Haspin and DYRK2.
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Caption: Signaling pathways inhibited by LDN-192960.
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Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the typical workflow for assessing the selectivity of a kinase inhibitor like

LDN-192960.
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Kinase Selectivity Profiling Workflow

1. Compound Preparation
(Serial Dilution of LDN-192960)

2. Assay Plate Setup
(Dispense Compound/DMSO)

3. Add Kinase Panel
(One kinase per well/set)

4. Initiate Reaction
(Add Substrate & ATP)

5. Incubate
(Allow phosphorylation)

6. Terminate & Detect Signal
(Radiometric or Luminescence)

7. Data Acquisition
(Read Plate)

8. Data Analysis
(Calculate % Inhibition,

Fit Dose-Response Curve)

9. Generate Selectivity Profile
(IC50 values vs. Kinome)
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Caption: Workflow for in vitro kinase inhibitor profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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